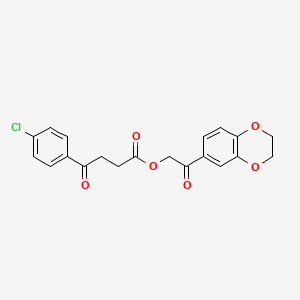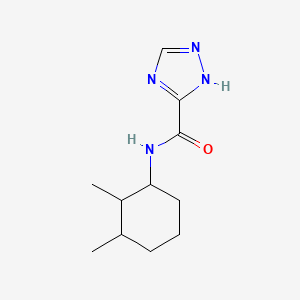![molecular formula C26H28N4O4 B3975484 5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3975484.png)
5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
Vue d'ensemble
Description
5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by interacting with various receptors and enzymes in the body. This compound has been shown to interact with the dopamine transporter, which plays a key role in the regulation of dopamine levels in the brain. This compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to increase the levels of dopamine and serotonin in the brain, which can potentially improve mood and cognitive function. In addition, this compound has been shown to reduce the levels of oxidative stress and inflammation in the body, which can potentially reduce the risk of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in large quantities. In addition, this compound has been found to have high selectivity and potency for its pharmacological targets. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on 5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline. One potential direction is to investigate the potential use of this compound as a therapeutic agent for cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is to investigate the potential use of this compound for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent for Alzheimer's and Parkinson's disease. Finally, future research can focus on improving the solubility and bioavailability of this compound, which can potentially improve its efficacy as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use as a therapeutic agent for cancer and neurological disorders. This compound has been found to have various biochemical and physiological effects, including the ability to increase the levels of dopamine and serotonin in the brain and reduce the levels of oxidative stress and inflammation in the body. This compound has several advantages for lab experiments, including its high selectivity and potency for its pharmacological targets. However, this compound also has some limitations for lab experiments, including its low solubility in water. Future research can focus on investigating the potential use of this compound as a therapeutic agent for cancer and neurodegenerative diseases, as well as improving its solubility and bioavailability.
Applications De Recherche Scientifique
5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurological disorders. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-34-23-9-5-8-21(18-23)26(31)29-16-14-28(15-17-29)22-10-11-25(30(32)33)24(19-22)27-13-12-20-6-3-2-4-7-20/h2-11,18-19,27H,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZQLKQNLHBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromobenzoyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3975406.png)
![5-methyl-3-phenyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-isoxazolecarboxamide](/img/structure/B3975413.png)
![N-[4-(aminosulfonyl)phenyl]-4-phenylbutanamide](/img/structure/B3975421.png)

![3-(2,6-dichlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3975430.png)

![1-[2-(3-methylphenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975460.png)
acetate](/img/structure/B3975461.png)

![2-(dimethylamino)-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3975481.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3975482.png)
![methyl N-[(7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]phenylalaninate](/img/structure/B3975496.png)

